1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzyl chloride
- 3,4,5-Trimethoxybenzaldehyde
Comparison: 1-(3,4,5-Trimethoxybenzyl)-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole ring and the 3,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, while 3,4,5-trimethoxybenzyl alcohol is primarily used as a precursor in organic synthesis, the pyrazole derivative may exhibit enhanced bioactivity due to the presence of the heterocyclic ring .
Properties
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-17-10-6-9(7-11(18-2)13(10)19-3)8-16-12(14)4-5-15-16/h4-7H,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCNXBDKRBQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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